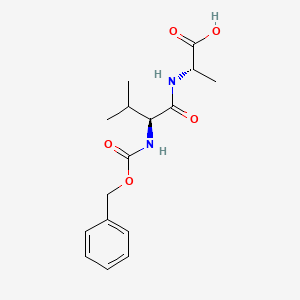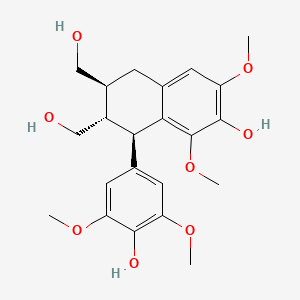
(-)-Lyoniresinol
Übersicht
Beschreibung
(-)-Lyoniresinol is a naturally occurring lignan, a type of phenolic compound found in various plants. It is known for its antioxidant properties and potential health benefits. Lignans like this compound are found in seeds, whole grains, vegetables, and fruits, and they play a role in plant defense mechanisms. In humans, lignans are converted by intestinal bacteria into enterolignans, which have been associated with various health benefits, including reduced risk of cardiovascular diseases and certain cancers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Lyoniresinol can be achieved through several synthetic routes. One common method involves the oxidative coupling of coniferyl alcohol, a monolignol, in the presence of a suitable oxidizing agent such as laccase or peroxidase. The reaction conditions typically include a buffered aqueous solution at a pH of around 7.0 to 8.0 and a temperature range of 25°C to 30°C. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from plant sources. Plants rich in lignans, such as flaxseeds and sesame seeds, are commonly used. The extraction process typically involves solvent extraction using ethanol or methanol, followed by purification steps such as column chromatography or crystallization to isolate this compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(-)-Lyoniresinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced lignan derivatives.
Substitution: Substitution reactions involving this compound typically occur at the phenolic hydroxyl groups. Common reagents for these reactions include acyl chlorides and alkyl halides, leading to the formation of esterified or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents such as tetrahydrofuran or diethyl ether; 0°C to room temperature.
Substitution: Acyl chlorides, alkyl halides; organic solvents such as dichloromethane or toluene; room temperature to reflux conditions.
Major Products
The major products formed from these reactions include oxidized lignan derivatives, reduced lignan derivatives, and various esterified or alkylated lignan compounds.
Wissenschaftliche Forschungsanwendungen
(-)-Lyoniresinol has a wide range of scientific research applications across various fields:
Chemistry: In chemistry, this compound is studied for its antioxidant properties and its potential as a natural antioxidant in food and cosmetic products.
Biology: In biological research, this compound is investigated for its role in plant defense mechanisms and its potential health benefits in humans.
Medicine: In medicine, this compound is explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and cardioprotective properties.
Industry: In the industrial sector, this compound is used as a natural antioxidant in food preservation and cosmetic formulations.
Wirkmechanismus
The mechanism of action of (-)-Lyoniresinol involves its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets of this compound include various enzymes and signaling pathways involved in oxidative stress and inflammation. By modulating these pathways, this compound exerts its protective effects against oxidative damage and inflammation.
Vergleich Mit ähnlichen Verbindungen
(-)-Lyoniresinol is similar to other lignans such as secoisolariciresinol, matairesinol, and pinoresinol. it is unique in its specific antioxidant properties and its ability to modulate specific signaling pathways involved in oxidative stress and inflammation.
Similar Compounds
Secoisolariciresinol: Another lignan with antioxidant properties, commonly found in flaxseeds.
Matairesinol: A lignan with potential anticancer properties, found in various plant sources.
Pinoresinol: A lignan with antioxidant and anti-inflammatory properties, found in olive oil and other plant sources.
Eigenschaften
IUPAC Name |
(6S,7S,8R)-8-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-bis(hydroxymethyl)-1,3-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O8/c1-27-15-7-12(8-16(28-2)20(15)25)18-14(10-24)13(9-23)5-11-6-17(29-3)21(26)22(30-4)19(11)18/h6-8,13-14,18,23-26H,5,9-10H2,1-4H3/t13-,14-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVZKBOFCHOPLM-LBTNJELSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]([C@H](CC3=CC(=C(C(=C23)OC)O)OC)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


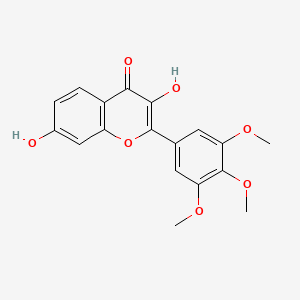
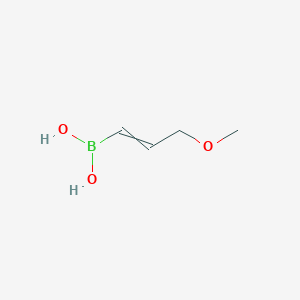
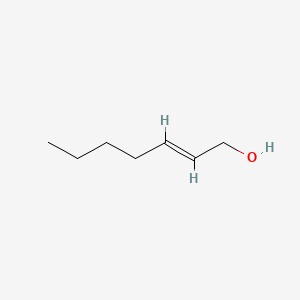
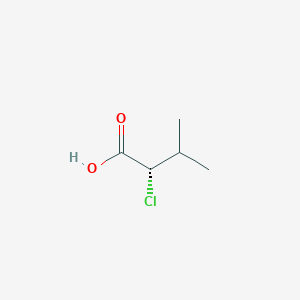

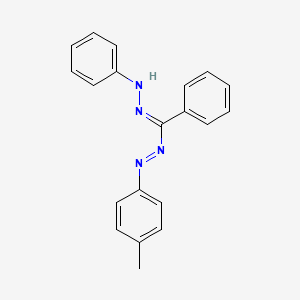
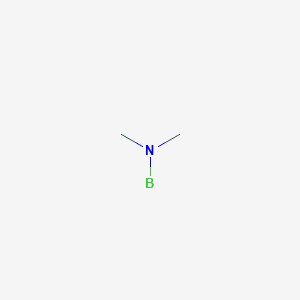
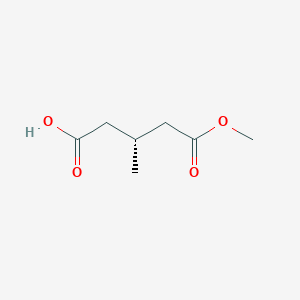
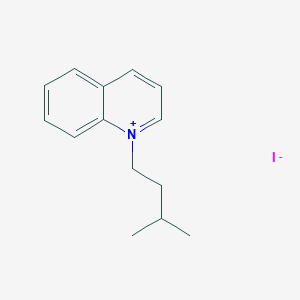

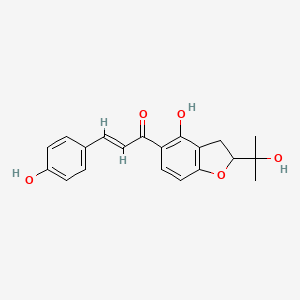
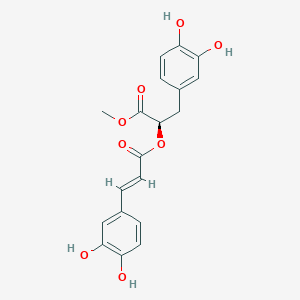
![(2R)-2-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1631087.png)
